6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933732
InChI: InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2
SMILES:
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol

6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane

CAS No.:

Cat. No.: VC15933732

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane -

Specification

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
IUPAC Name 6-[(4-chlorophenyl)methoxy]-2-azaspiro[3.3]heptane
Standard InChI InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2
Standard InChI Key YAGLTDXNQUDOHK-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CNC2)OCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Conformational Analysis

The molecular architecture of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane centers on a 2-azaspiro[3.3]heptane core, where a nitrogen atom bridges two three-membered rings (one azetidine and one oxetane). The 4-chlorobenzyloxy substituent at the 6-position introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.

Molecular Geometry

X-ray crystallographic studies of related spirocyclic amines, such as 1-azaspiro[3.3]heptane derivatives, reveal that the spiro junction imposes significant torsional strain, favoring envelope or half-chair conformations in the individual rings . For example, in 2-oxa-6-azaspiro[3.3]heptane sulfon, the oxetane ring adopts a planar configuration, while the azetidine ring exhibits puckering to alleviate strain . Computational models suggest that the 4-chlorobenzyl group in 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane would occupy an equatorial position relative to the spiro core, minimizing steric clashes with the bicyclic system.

Intermolecular Interactions

Hydrogen bonding and van der Waals forces dominate the solid-state behavior of spirocyclic compounds. In 2-amino-4-(2-chlorophenyl)chromene derivatives, N–H···N and O–H···Cl interactions stabilize crystal packing . Analogously, the chlorine atom in 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane may participate in halogen bonding, while the ether oxygen could act as a hydrogen bond acceptor.

Synthetic Methodologies

The synthesis of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane likely involves multi-step routes leveraging cyclization and functional group interconversion. Key strategies are inferred from related spirocyclic amines.

Cyclization Approaches

A common route to azaspiro[3.3]heptanes involves [2+2] cycloaddition between endocyclic alkenes and electrophilic reagents. For instance, 1-azaspiro[3.3]heptanes are synthesized via thermal [2+2] cycloaddition of alkenes with Graf isocyanate (ClO2S-NCO), followed by β-lactam reduction . Adapting this method, the oxetane ring could form through nucleophilic displacement of a leaving group (e.g., bromide) by a hydroxylamine intermediate.

Hypothetical Synthetic Route:

  • Bromination of pentaerythritol derivatives to generate tribrominated precursors .

  • Cyclization with 4-chlorobenzyloxyamine under basic conditions to form the spiro core.

  • Deprotection (e.g., hydrogenolysis or acid hydrolysis) to yield the free amine.

Salt Formation and Stability

Spirocyclic amines often require salt formation to enhance stability and solubility. For 2-oxa-6-azaspiro[3.3]heptane, acetate and sulfonate salts exhibit superior crystallinity and thermal stability compared to hydrochloride salts . Similarly, 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane may form stable salts with oxalic or camphorsulfonic acids, though this remains experimentally unverified.

Physicochemical Properties

Solubility and Lipophilicity

The logP value of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The chlorobenzyl group enhances membrane permeability, while the spiro core reduces conformational flexibility, potentially improving metabolic stability .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfon, shows melting points between 180–220°C, with decomposition above 250°C . The chlorobenzyl substituent may lower thermal stability due to increased steric demand.

Research Gaps and Future Directions

  • Synthetic Optimization: Current routes lack experimental validation. Scalable methods for introducing the 4-chlorobenzyloxy group require development.

  • Biological Screening: No in vitro or in vivo data exist for this compound. Priority targets include serotonin receptors (5-HT2A) and bacterial efflux pumps.

  • Salt Screening: Systematic evaluation of salt forms (e.g., mesylate, besylate) could improve bioavailability.

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